molecular formula C9H8O4 B10779608 (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B10779608
M. Wt: 183.14 g/mol
InChI Key: QAIPRVGONGVQAS-JDWYZSDHSA-N
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Description

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl group substituted with two hydroxyl groups at the 3 and 4 positions, and a propenoic acid moiety. The (E) configuration indicates that the substituents on the double bond are on opposite sides. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions of the prop-2-enoic acid chain, which makes it useful for various scientific studies, including metabolic and structural analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of labeled precursors to introduce the carbon-13 isotopes. One common method is the condensation of 3,4-dihydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of labeled precursors can be costly, so efficient methods to recycle and reuse these materials are often employed. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of (E)-3-(3,4-dihydroxyphenyl)propanoic acid.

    Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phenylpropanoids in biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the synthesis of various pharmaceuticals and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. This compound can also modulate signaling pathways related to oxidative stress and inflammation, potentially leading to protective effects against cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: Similar structure but without the carbon-13 labeling.

    Ferulic Acid: Contains a methoxy group in addition to the hydroxyl groups.

    Chlorogenic Acid: An ester of caffeic acid and quinic acid.

Uniqueness

The uniqueness of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid lies in its carbon-13 labeling, which makes it particularly valuable for isotopic studies. This labeling allows researchers to track the compound’s metabolic fate and interactions in complex biological systems with high precision.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-JDWYZSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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